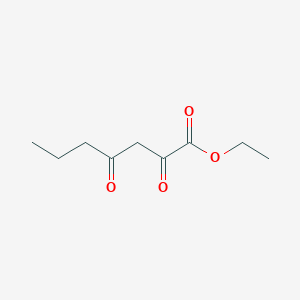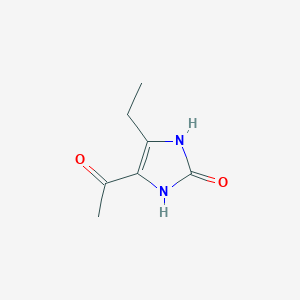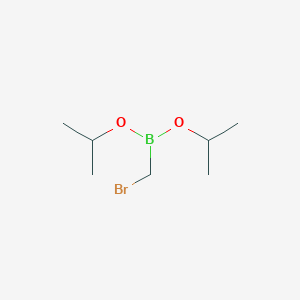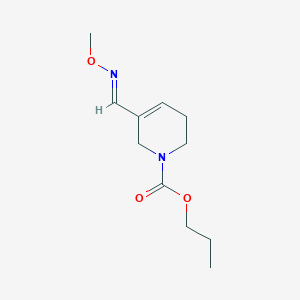
Ethyl 2,4-dioxoheptanoate
Overview
Description
Ethyl 2,4-dioxoheptanoate, also known as this compound, is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Chemistry
- Ethyl 2,4-dioxoheptanoate is a key component in the study of polymers like poly(ethylene 2,4-furanoate) (2,4-PEF). Its asymmetric nature plays a crucial role in the resistance to crystallization in these polymers, influencing their physical properties and applications in materials science (Nolasco et al., 2020).
Organic Synthesis
- This compound is utilized as a precursor in the synthesis of complex organic molecules. For instance, it has been used in the preparation of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones and corresponding derivatives (Thakur et al., 2015).
Chiral Chemistry
- In chiral chemistry, this compound has been used in the preparation of enantiomerically pure compounds. For example, it has been involved in the synthesis of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol via enzymatic resolution (Fadnavis et al., 2006).
Biofuel Research
- It is also relevant in biofuel research. Studies have investigated the use of ethyl esters (derived from compounds like this compound) in biodiesel blends to improve fuel properties and stability (Chotwichien et al., 2009).
Catalysis
- This compound is involved in catalysis research, aiding in the synthesis of complex organic structures through processes like phosphine-catalyzed annulation (Zhu et al., 2003).
Pharmaceutical Synthesis
- It serves as an intermediate for large-scale preparation of pharmaceutical compounds. For example, its derivatives have been used for synthesizing enantiomerically pure α-hydroxy and α-amino acid esters (Blaser et al., 2003).
Green Chemistry
- The compound is significant in the development of greener solvent systems in polymer synthesis, contributing to more environmentally friendly and pharmaceutically compatible processes (Vergaelen et al., 2020).
Material Science
- In material science, this compound derivatives are utilized in the creation of novel materials with specific properties, as seen in the synthesis of 1,3-Dioxolane derivatives (Shevchuk et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2,4-dioxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-5-7(10)6-8(11)9(12)13-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAUJRWSYKLVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388307 | |
| Record name | ethyl 2,4-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36983-31-0 | |
| Record name | ethyl 2,4-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2,4-dioxoheptanoate in the synthesis of Isoviagra?
A1: this compound serves as a crucial starting material in the multi-step synthesis of Isoviagra. The research paper describes its reaction with methylhydrazine as the initial step in a sequence leading to the formation of 4-amino-1-methyl-5-propyl-3-pyrazolecarboxamide []. This intermediate is then further modified to ultimately yield Isoviagra.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

